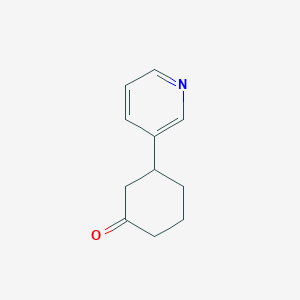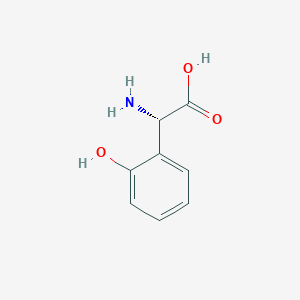
3-(Pyridin-3-yl)cyclohexanone
概述
描述
3-(Pyridin-3-yl)cyclohexanone is a chemical compound that features a pyridine ring attached to a cyclohexanone moiety. This compound is part of a broader class of compounds where a pyridine ring is fused with various functional groups, making it relevant in various fields of chemistry and pharmacology.
作用机制
Target of Action
The primary target of 3-(Pyridin-3-yl)cyclohexanone is the glycolysis pathway in endothelial and cancer cells . This compound acts as a glycolysis inhibitor, suppressing the proliferation of these cells . The glycolysis pathway, also known as the Warburg effect, is the primary energy acquisition method for active endothelial and cancer cells, contrasting with most other somatic cells that prefer oxidative phosphorylation .
Mode of Action
It is suggested that this compound could be a multi-target inhibitor , indicating that it may interact with multiple targets within the cell, leading to a synergistic effect that enhances its inhibitory action on cell proliferation .
Biochemical Pathways
This compound primarily affects the glycolysis pathway . By inhibiting glycolysis, it disrupts the energy production in endothelial and cancer cells, which rely heavily on this pathway for their energy needs . This disruption can lead to a decrease in cell proliferation, potentially affecting the growth and spread of cancer cells .
Result of Action
The primary result of the action of this compound is the suppression of endothelial and cancer cell proliferation . By inhibiting glycolysis, it disrupts the energy production in these cells, leading to decreased cell proliferation . This could potentially slow down the growth and spread of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)cyclohexanone typically involves the reaction of pyridine derivatives with cyclohexanone under specific conditions. One common method involves the use of Grignard reagents, where a pyridine derivative is reacted with a cyclohexanone derivative in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
化学反应分析
Types of Reactions
3-(Pyridin-3-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-(Pyridin-3-yl)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
相似化合物的比较
Similar Compounds
Pyridine derivatives: Compounds like 3-pyridinecarboxaldehyde and 3-pyridinecarbonitrile share structural similarities.
Cyclohexanone derivatives: Compounds such as cyclohexanone and its substituted derivatives.
Uniqueness
3-(Pyridin-3-yl)cyclohexanone is unique due to its combined structural features of both pyridine and cyclohexanone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3-pyridin-3-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6,8-9H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMAOAQUIBACCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,6aR)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione](/img/structure/B68816.png)











